molecular formula C12H15ClF3NO2 B1439676 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185300-61-1

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B1439676
CAS RN: 1185300-61-1
M. Wt: 297.7 g/mol
InChI Key: JSXVJBUMNGBJGV-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride, also known as TFMAP or triflumide, is a chemical compound that has generated significant interest in the fields of material science, chemical engineering, and pharmacology. It has a CAS Number of 1185300-61-1 .


Molecular Structure Analysis

The molecular formula of this compound is C12H15ClF3NO2 . The InChI code is 1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.7 g/mol .

Scientific Research Applications

Genotoxic Activities of Aniline Derivatives

Aniline and its metabolites have been studied for their genotoxic potential, which is crucial for understanding their carcinogenicity. Research conducted by Bomhard and Herbold (2005) on the genotoxic activities of aniline and its metabolites revealed that aniline itself does not indicate a potential to induce gene mutations. However, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, have shown potential for inducing chromosomal damage both in vitro and in vivo at high dose levels. This study emphasizes the importance of understanding the genotoxicity of chemical compounds and their metabolites in assessing their safety and potential applications in scientific research (Bomhard & Herbold, 2005).

Synthesis and Structural Properties of Novel Derivatives

The synthesis and investigation of novel chemical structures derived from aniline compounds have been a significant area of research. Issac and Tierney (1996) explored the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This work highlights the versatility of aniline derivatives in synthesizing new compounds with potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis (Issac & Tierney, 1996).

Environmental Impact and Toxicity Studies

The environmental fate, behavior, and toxicological impact of aniline derivatives have been subjects of extensive research. Studies such as those conducted by Bedoux et al. (2012) on the occurrence and toxicity of antimicrobial compounds like triclosan, which shares some structural similarities with aniline derivatives, shed light on the environmental persistence, potential toxic effects on aquatic organisms, and the need for monitoring and mitigating their presence in the environment (Bedoux et al., 2012).

Safety and Hazards

This compound is labeled as an irritant .

properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXVJBUMNGBJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride

CAS RN

1185300-61-1
Record name Benzenamine, 4-[(tetrahydro-2-furanyl)methoxy]-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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